5-(1H-Benzoimidazol-2-ylsulfanyl)-furan-2-carbaldehyde
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Overview
Description
5-(1H-Benzoimidazol-2-ylsulfanyl)-furan-2-carbaldehyde is a chemical compound with the molecular formula C12H8N2O2S. It has a molecular weight of 244.27 . The IUPAC name for this compound is 5-(1H-benzimidazol-2-ylsulfanyl)-2-furaldehyde .
Physical And Chemical Properties Analysis
This compound has a melting point of 162-163°C . Other physical and chemical properties were not found in the retrieved papers.Scientific Research Applications
- Application Summary : Benzimidazole derivatives, such as “5-(1H-Benzoimidazol-2-ylsulfanyl)-furan-2-carbaldehyde”, have been studied for their potential as anticancer agents . The presence of a methyl group at the 5 (6)-position on the benzimidazole scaffold was found to influence the anticancer activity .
- Methods of Application : The synthesis of benzimidazole derivatives typically involves the condensation of benzene rings with nitrogen-containing functional groups at the ortho position with various reagents .
- Results or Outcomes : The presence of electron-donating groups (OH, OMe, –NMe 2, –O–CH 2 –C 6 H 5) caused a significant increase in anticancer activity, while the presence of electron-withdrawing groups (–NO 2, –CF 3) on the phenyl group at the 2-position of the benzimidazole ring decreased the ability of inhibition of synthesized benzimidazoles . The compounds 2f and 2g displayed significant anticancer activity on both A549 and PC3 cell lines .
- Application Summary : “5-(1H-Benzoimidazol-2-ylsulfanyl)-furan-2-carbaldehyde” has been used in the synthesis of new phthalocyanines .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The specific results or outcomes were not detailed in the source .
Scientific Field: Anticancer Research
Scientific Field: Synthesis of Phthalocyanines
- Application Summary : Benzimidazole derivatives have been studied for their potential as antimicrobial agents . The presence of a methyl group at the 5 (6)-position on the benzimidazole scaffold was found to influence the antimicrobial activity .
- Methods of Application : The synthesis of benzimidazole derivatives typically involves the condensation of benzene rings with nitrogen-containing functional groups at the ortho position with various reagents .
- Results or Outcomes : The compounds 11b, 11e, 11f and 11h displayed significant antimicrobial activity on both A549 and PC3 cell lines .
- Application Summary : “5-(1H-Benzoimidazol-2-ylsulfanyl)-furan-2-carbaldehyde” has been used in the synthesis of new benzophenones .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The specific results or outcomes were not detailed in the source .
Scientific Field: Antimicrobial Research
Scientific Field: Synthesis of Benzophenones
Safety And Hazards
properties
IUPAC Name |
5-(1H-benzimidazol-2-ylsulfanyl)furan-2-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O2S/c15-7-8-5-6-11(16-8)17-12-13-9-3-1-2-4-10(9)14-12/h1-7H,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CATAEVIKQDVMNF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)SC3=CC=C(O3)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60351363 |
Source
|
Record name | 5-[(1H-Benzimidazol-2-yl)sulfanyl]furan-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60351363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1H-Benzoimidazol-2-ylsulfanyl)-furan-2-carbaldehyde | |
CAS RN |
39689-08-2 |
Source
|
Record name | 5-[(1H-Benzimidazol-2-yl)sulfanyl]furan-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60351363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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